molecular formula C10H10N2O B3228525 2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde CAS No. 1263378-46-6

2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde

Cat. No.: B3228525
CAS No.: 1263378-46-6
M. Wt: 174.20 g/mol
InChI Key: XYWWKGOPEHIIMW-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde (C₁₀H₁₀N₂O, MW: 174.20 g/mol) is a high-value chemical building block for medicinal chemistry and drug discovery research . It is typically supplied as an off-white to light yellow solid with low water solubility but good solubility in common organic solvents like dichloromethane and chloroform . This compound is part of the privileged imidazo[1,2-a]pyridine (IP) scaffold, a fused bicyclic heterocycle recognized for its "drug prejudice" and significant presence in pharmacological research . This scaffold is found in several marketed drugs and is a priority pharmacophore in modern drug development . Its primary research value lies in its application as a key intermediate for synthesizing novel therapeutic agents. Notably, IP-based compounds are a major focus in anti-tuberculosis (TB) drug discovery, with analogues like Telacebec (Q203) currently in Phase II clinical trials for their potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis . These compounds typically function by inhibiting the QcrB subunit of the essential cytochrome bcc oxidase in the oxidative phosphorylation pathway, disrupting bacterial energy production . Beyond infectious disease, this chemical scaffold is extensively investigated in oncology . Novel IP derivatives demonstrate potent anti-inflammatory and anticancer activities by suppressing key signaling pathways such as NF-κB and STAT3, which regulate the expression of inflammatory cytokines and survival genes in cancers like breast and ovarian cancer . The aldehyde functional group on this molecule makes it an exceptionally versatile synthon, readily undergoing various condensation and cyclization reactions to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-8(2)12-4-3-9(6-13)5-10(12)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWWKGOPEHIIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210911
Record name Imidazo[1,2-a]pyridine-7-carboxaldehyde, 2,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-46-6
Record name Imidazo[1,2-a]pyridine-7-carboxaldehyde, 2,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-carboxaldehyde, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dimethylimidazo 1,2 a Pyridine 7 Carbaldehyde and Structural Analogs

Strategies for the Construction of the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. beilstein-journals.orgnih.gov Consequently, a variety of synthetic methods have been developed to access this core.

Condensation Reactions Involving 2-Aminopyridines and Carbonyl Precursors

One of the most traditional and direct methods for constructing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. This approach, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

For the synthesis of a 2,3-dimethylated core, 3-bromo-2-butanone (B1330396) serves as a suitable carbonyl precursor to react with the appropriately substituted 2-aminopyridine. Various catalysts and reaction conditions, including the use of copper catalysts or green solvents like aqueous ethanol, have been employed to improve yields and reaction times. researchgate.net More recent protocols also utilize non-halogenated ketones, such as acetophenones, in copper-catalyzed aerobic oxidative reactions with 2-aminopyridines to achieve the same scaffold. organic-chemistry.org

PrecursorsKey Reagents/CatalystsReaction TypeRef.
2-Aminopyridine, α-HaloketoneBase (e.g., DBU)Condensation/Cyclization researchgate.net
2-Aminopyridine, KetoneCuI, O2 (air)Oxidative Condensation organic-chemistry.org
2-Aminopyridine, NitroolefinIron CatalystOxidative Diamination organic-chemistry.org

Multicomponent Reaction Approaches to the Core Scaffold

Multicomponent reactions (MCRs) offer a highly efficient pathway to the imidazo[1,2-a]pyridine scaffold, allowing for the assembly of complex structures in a single pot from simple starting materials. rsc.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgnih.govmdpi.com This reaction typically proceeds under Lewis or Brønsted acid catalysis and forms the heterocyclic core with substituents derived from the aldehyde and isocyanide components. mdpi.com

Another significant MCR approach involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts. organic-chemistry.org These one-pot syntheses are valued for their atom economy and the structural diversity they can generate by simply varying the starting components. beilstein-journals.org

Reaction NameComponentsCatalystKey FeatureRef.
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideLewis/Brønsted Acid (e.g., Sc(OTf)3)High efficiency and versatility beilstein-journals.orgnih.govmdpi.com
Alkyne-Aldehyde-Amine Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper(I) IodideOne-pot synthesis of diverse derivatives organic-chemistry.org
Iodine-Catalyzed Condensation2-Aminopyridine, Aryl Aldehyde, tert-Butyl IsocyanideIodineMild, room temperature conditions rsc.org

Cyclization Reactions for Imidazo[1,2-a]pyridine Formation

Modern synthetic strategies also include various intramolecular and intermolecular cyclization reactions. Copper-catalyzed aerobic dehydrogenative cyclization represents an environmentally friendly method for converting pyridines and ketone oxime esters into imidazo[1,2-a]pyridines. Other approaches involve the cyclization of in-situ generated intermediates. For instance, the reaction of 2-aminopyridines with nitroolefins can proceed through a Michael addition followed by an intramolecular cyclization to yield the fused heterocyclic system. acs.org These methods often provide access to a broad range of substituted imidazo[1,2-a]pyridines under relatively mild conditions. organic-chemistry.org

Regioselective Formylation and Carbaldehyde Introduction at the C-7 Position

Once the 2,3-dimethylimidazo[1,2-a]pyridine (B1604634) core is assembled, the next critical step is the introduction of a formyl group (–CHO) specifically at the C-7 position of the pyridine ring. The electronic nature of the imidazo[1,2-a]pyridine system makes the C-3 position the most nucleophilic and thus the most susceptible to electrophilic substitution. With the C-3 position blocked by a methyl group, electrophilic attack can be directed to other positions, primarily C-5 and C-7. Achieving high regioselectivity for the C-7 position requires specific methodologies.

Vilsmeier-Haack Formylation Methodologies

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org This forms a highly electrophilic chloroiminium ion (the Vilsmeier reagent) that attacks the aromatic ring. wikipedia.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org

For 2,3-disubstituted imidazo[1,2-a]pyridines, the Vilsmeier-Haack reaction can serve as an effective tool for formylation. While the C-3 position is most reactive, its substitution in 2,3-dimethylimidazo[1,2-a]pyridine allows the formylation to occur on the pyridine ring. The regiochemical outcome (C-5 vs. C-7) is influenced by the electronic and steric effects of the substituents on the core. Specific conditions can be optimized to favor the formation of the C-7 carbaldehyde isomer. This method is advantageous due to the ready availability and low cost of the reagents. ijpcbs.com

ReactionReagentsIntermediateApplicationRef.
Vilsmeier-Haack FormylationDMF, POCl₃ (or other halogenating agent)Chloroiminium (Vilsmeier) reagentFormylation of electron-rich heterocycles ijpcbs.comorganic-chemistry.orgwikipedia.org

Directed Metalation and Subsequent Formylation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. harvard.edu This technique relies on the presence of a "directing metalation group" (DMG) on the ring. The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base (e.g., n-butyllithium or sec-butyllithium), directing the deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a new functional group with precise positional control.

To achieve formylation at the C-7 position of the 2,3-dimethylimidazo[1,2-a]pyridine core, a DMG must be installed at the C-8 position. An amide group, such as a pivaloylamino group (–NHCOtBu), is an effective DMG. Selective metalation of 2,3-dimethyl-8-(pivaloylamino)imidazo[1,2-a]pyridine at the C-7 position can be achieved using a strong base. researchgate.net The subsequent reaction of the 7-lithiated intermediate with a formylating agent, such as DMF, introduces the carbaldehyde group exclusively at the desired C-7 position. This protocol offers excellent regiocontrol that is often difficult to achieve with standard electrophilic substitution reactions. researchgate.net The use of 8-aminoimidazo[1,2-a]pyridine as a directing group has also been explored for C-H functionalization. researchgate.net

StrategyKey StepsReagentsAdvantageRef.
Directed ortho-Metalation (DoM)1. Introduction of DMG at C-82. Lithiation at C-73. Quenching with electrophile1. Strong base (e.g., sec-BuLi)2. Formylating agent (e.g., DMF)High regioselectivity for C-7 functionalization harvard.eduresearchgate.net

Alternative Direct and Indirect Functionalization Strategies for Aldehyde Incorporation

The introduction of an aldehyde group onto the imidazo[1,2-a]pyridine ring system, particularly at the 7-position, can be achieved through various direct and indirect functionalization strategies. Direct methods involve the formylation of a pre-formed 2,3-dimethylimidazo[1,2-a]pyridine core, while indirect methods introduce a group that can be later converted to an aldehyde.

Direct formylation of electron-rich aromatic systems can often be accomplished via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group. However, for the imidazo[1,2-a]pyridine system, this reaction typically shows high regioselectivity for the C3 position. Achieving formylation at the C7 position would likely require the C3 position to be blocked or a directing group to be present on the pyridine ring.

Another direct approach is metal-catalyzed C-H formylation . Transition metals like copper have been shown to catalyze the formylation of imidazo[1,2-a]pyridine C-H bonds, although this also predominantly occurs at the C3 position using reagents like dimethyl sulfoxide (B87167) (DMSO) as the carbon source. rsc.orgnih.gov

Indirect methods for introducing the aldehyde group at the C7 position could involve:

Halogenation followed by metal-catalyzed carbonylation or formylation: Bromination or iodination of the 7-position of the 2,3-dimethylimidazo[1,2-a]pyridine ring could be followed by a palladium-catalyzed carbonylation reaction in the presence of a reducing agent to yield the aldehyde.

Lithiation and subsequent reaction with a formylating agent: Directed ortho-metalation, if a suitable directing group is present at the 8-position, or a halogen-metal exchange at the 7-position, could generate a lithiated intermediate that can then react with an electrophilic formylating agent like DMF.

Oxidation of a methyl group: If a 7-methyl-2,3-dimethylimidazo[1,2-a]pyridine precursor is available, it could potentially be oxidized to the corresponding aldehyde using a suitable oxidizing agent.

Specific Approaches for 2,3-Dimethylation on the Imidazo[1,2-a]pyridine Ring System

The 2,3-dimethylimidazo[1,2-a]pyridine core can be synthesized through several established methods for constructing the imidazo[1,2-a]pyridine ring system. A common and efficient method is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. To obtain the 2,3-dimethyl substitution pattern, 3-bromo-2-butanone would be the required α-haloketone.

The general reaction involves the nucleophilic attack of the pyridine nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The position of the substituents on the final imidazo[1,2-a]pyridine ring is determined by the substituents on the starting 2-aminopyridine and the α-haloketone.

Alternatively, multicomponent reactions offer a convergent approach. A three-component reaction involving a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by a transition metal like copper, can lead to the formation of substituted imidazo[1,2-a]pyridines. bio-conferences.org For the synthesis of the 2,3-dimethyl derivative, specific starting materials would be required to yield the desired substitution pattern.

Catalytic Systems Utilized in the Synthesis of Imidazo[1,2-a]pyridine Carbaldehydes

The synthesis of imidazo[1,2-a]pyridine carbaldehydes often relies on various catalytic systems to enhance reaction efficiency, selectivity, and substrate scope. These can be broadly categorized into transition metal-catalyzed reactions, organocatalysis, and metal-free methodologies.

Transition metals, particularly copper and palladium, play a significant role in the synthesis and functionalization of imidazo[1,2-a]pyridines.

Copper Catalysis: Copper catalysts are widely used in the synthesis of the imidazo[1,2-a]pyridine core through multicomponent reactions. bio-conferences.org For the introduction of the aldehyde group, copper(I) iodide has been used to catalyze the aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.org Furthermore, copper-catalyzed C-H formylation at the C3 position has been reported. rsc.orgnih.gov

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions. If an indirect approach to the 7-carbaldehyde is taken via a halogenated intermediate, a palladium-catalyzed carbonylation or formylation would be a key step. Microwave-assisted, ligand-free Pd(OAc)2-catalyzed three-component reactions have also been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

The following table summarizes some transition metal-catalyzed reactions for the synthesis of imidazo[1,2-a]pyridine derivatives.

CatalystReactantsProduct TypeReference
Copper(I) iodide2-Aminopyridines, Aldehydes, Terminal AlkynesSubstituted Imidazo[1,2-a]pyridines bio-conferences.org
Pd(OAc)2Not specified2,3-Diarylimidazo[1,2-a]pyridines organic-chemistry.org
Copper(I) iodidePyridines, Ketoxime AcetatesImidazo[1,2-a]pyridines organic-chemistry.org

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that can induce "umpolung" or polarity reversal of functional groups. rsc.org In the context of aldehyde synthesis, NHCs can catalyze the umpolung of an aldehyde, making the carbonyl carbon nucleophilic. This nucleophilic intermediate, known as the Breslow intermediate, can then react with various electrophiles.

While the direct application of NHC organocatalysis for the synthesis of 2,3-dimethylimidazo[1,2-a]pyridine-7-carbaldehyde has not been specifically reported, this methodology holds potential. For instance, an NHC could catalyze the reaction of a suitable imidazo[1,2-a]pyridine-based electrophile with a source of the formyl group. The use of aliphatic aldehydes in NHC catalysis is an area of active research. rsc.org Chiral NHC ligands based on an imidazo[1,5-a]pyridine (B1214698) backbone have been developed for asymmetric catalysis, highlighting the versatility of this class of compounds. acs.org

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of metal catalysts. For the synthesis of imidazo[1,2-a]pyridines, several metal-free approaches have been reported.

These methods often involve condensation reactions under acidic or basic conditions, or the use of non-metallic catalysts like iodine. acs.org Elemental sulfur has also been used to promote the oxidative annulation of 2-aminopyridines and aldehydes to form imidazo[1,2-a]pyridines under metal- and base-free conditions. rsc.org A metal-free formylation of imidazopyridines at the C3 position has been achieved through a direct decarboxylative cross-coupling of glyoxylic acid in the presence of K2S2O8 as an oxidant. researchgate.net

The table below provides examples of metal-free synthetic approaches.

Catalyst/ReagentReactantsProduct TypeReference
Elemental Sulfur2-Aminopyridines, AldehydesSubstituted Imidazo[1,2-a]pyridines rsc.org
K2S2O8Imidazopyridines, Glyoxylic AcidC3-Formyl Imidazopyridines researchgate.net
IodineNot specifiedImidazo[1,2-a]pyridines acs.org

Optimization of Synthetic Routes and Enhancement of Reaction Efficiency

For transition metal-catalyzed reactions, the choice of ligand, solvent, and temperature can significantly impact the catalytic activity and selectivity. High-throughput screening of reaction conditions can be employed to rapidly identify the optimal parameters. The use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgorganic-chemistry.org

For metal-free reactions, the optimization of the catalyst loading, solvent, and temperature is equally important. The use of environmentally benign solvents and reagents is a key aspect of green chemistry that can be incorporated into the optimization process.

Implementation of Green Chemistry Principles in Synthetic Protocols

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies for a wide range of heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and sustainable processes. For the synthesis of this compound and its structural analogs, several green chemistry approaches have been explored, focusing on alternative energy sources, greener solvents, catalyst- and solvent-free conditions, and multicomponent reactions.

A significant advancement in this area involves the use of alternative energy sources like microwave and ultrasound irradiation, which can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. sci-hub.seorganic-chemistry.org For instance, microwave-assisted synthesis has been shown to produce imidazo[1,2-a]pyridine derivatives in reaction times as short as 60 seconds, with yields ranging from 24% to 99%. sci-hub.se Similarly, ultrasound-assisted protocols have been developed that offer rapid and efficient synthesis of these compounds in environmentally benign solvents like water or PEG-400. organic-chemistry.orgscispace.com

The replacement of volatile and toxic organic solvents is another cornerstone of green chemistry. researchgate.net Aqueous media and solvent-free reactions represent highly attractive alternatives. acs.orgscielo.br The synthesis of imidazo[1,2-a]pyridines has been successfully achieved in water, often using surfactants like sodium dodecyl sulfate (B86663) (SDS) to create micellar reaction media that facilitate the reaction. acs.orgacs.org Catalyst-free and solvent-free "neat" reactions, often conducted by simply heating the reactants together, offer a particularly eco-friendly route, minimizing waste and simplifying product purification. scielo.brscispace.com

Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, embody the green chemistry principle of atom economy by combining three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. scispace.commdpi.com This approach is highly efficient for generating libraries of substituted imidazo[1,2-a]pyridines and reduces the number of synthetic steps, saving time, resources, and energy. researchgate.netmdpi.com

These green methodologies collectively contribute to making the synthesis of imidazo[1,2-a]pyridine-based compounds more sustainable and environmentally responsible.

Use of Alternative Energy Sources

The application of alternative energy sources such as microwave irradiation and sonication has revolutionized the synthesis of imidazo[1,2-a]pyridines by offering significant advantages over conventional thermal heating. sci-hub.seorganic-chemistry.org These methods often lead to dramatic reductions in reaction times, increased product yields, and enhanced energy efficiency.

Microwave-Assisted Synthesis: Microwave heating accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been successfully employed in the one-pot, three-component synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines. rsc.org In one study, the conjugation of phenacyl bromide derivatives with 2-aminopyridine under microwave irradiation yielded imidazo[1,2-a]pyridine derivatives in just 60 seconds, with yields ranging from 24% to 99%. sci-hub.se This represents a significant improvement over traditional heating methods which require much longer reaction times. sci-hub.se The efficiency of microwave-assisted synthesis is also highlighted in the preparation of imidazo[1,2-a]pyrimidin-5(8H)-ones, where high yields were obtained using inexpensive and readily available reagents. nih.gov

Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound energy, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. An ultrasound-assisted, eco-friendly method for synthesizing imidazo[1,2-a]pyridines involves the C–H functionalization of ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. organic-chemistry.org This approach avoids the need for metal catalysts and bases, offering mild reaction conditions and excellent yields, with some reactions completing in as little as 4 minutes. organic-chemistry.org Another green protocol utilizes ultrasonic irradiation for the reaction between 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in PEG-400, a non-toxic solvent, to produce a variety of imidazo[1,2-a]pyridines in good to excellent yields. scispace.com

Table 1: Comparison of Green Energy Sources in Imidazo[1,2-a]pyridine Synthesis
Energy SourceKey FeaturesTypical ReactantsReaction TimeYieldsReference
Microwave IrradiationRapid, uniform heating; Metal-free optionsArylglyoxals, 1,3-dicarbonyls, 2-aminopyridines1-30 minutesGood to excellent (up to 99%) sci-hub.sersc.orgnih.gov
Ultrasound IrradiationAcoustic cavitation; Metal-free; Mild conditionsKetones, 2-aminopyridines; α-haloketones4-30 minutesGood to excellent (up to 97%) organic-chemistry.orgscispace.com

Application of Green Solvents and Solvent-Free Conditions

A major focus of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net In the synthesis of imidazo[1,2-a]pyridines, significant progress has been made by utilizing environmentally benign solvents or by avoiding solvents altogether.

Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Aqueous micellar media, using surfactants like sodium dodecyl sulfate (SDS), have been employed to facilitate the domino A³-coupling reaction for imidazo[1,2-a]pyridine synthesis. acs.org This method utilizes a Cu(II)–ascorbate catalyst system and proceeds at a moderate temperature of 50 °C, yielding a variety of derivatives in good yields. acs.org Polyethylene glycol (PEG-400) is another non-toxic and inexpensive solvent that has proven effective, particularly in ultrasound-assisted syntheses. scispace.com Recently, eucalyptol, a bio-based solvent, has been successfully used for the Groebke–Blackburn–Bienaymé multicomponent reaction to produce these heterocycles under sustainable conditions. researchgate.net

Solvent-Free Synthesis: Eliminating the solvent entirely represents an even greener approach. Several protocols for the synthesis of imidazo[1,2-a]pyridines have been developed under solvent-free or "neat" conditions. scielo.brscispace.comrsc.org One highly efficient method involves the condensation of α-haloketones with 2-aminopyridines without any catalyst or solvent, affording the desired products in good to excellent yields. scielo.br This procedure is notable for its simplicity, short reaction times, and mild conditions. scielo.br Another example is a one-pot, three-component reaction for synthesizing imidazo[1,2-a]pyridine derivatives that proceeds efficiently under solvent-free conditions using Et3N as a catalyst. rsc.org These solvent-free methods not only reduce environmental impact but also simplify workup procedures and lower costs. scielo.brscispace.com

Table 2: Green Solvents and Solvent-Free Approaches
ApproachConditions/MediumKey AdvantagesTypical YieldsReference
Green SolventsWater (with SDS), PEG-400, EucalyptolNon-toxic, safe, readily available, biodegradableGood to excellent scispace.comresearchgate.netacs.org
Solvent-FreeNeat reaction, heating, or grindingMinimal waste, simple workup, low cost, high efficiencyGood to excellent (79-96%) scielo.brscispace.comrsc.org

Metal-Free and Catalyst-Free Protocols

While many synthetic routes rely on metal catalysts, their removal from the final product can be costly and challenging, and some metals are toxic. Therefore, developing metal-free and catalyst-free synthetic protocols is a key goal in green chemistry.

Metal-Free Synthesis: Significant efforts have been directed towards metal-free syntheses of imidazo[1,2-a]pyridines. nih.gov One such approach involves an iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines, using aqueous hydrogen peroxide as a green terminal oxidant. acs.orgnih.gov Another expeditious, metal-free, three-component reaction uses molecular iodine as a catalyst under microwave irradiation. rsc.org This method is characterized by short reaction times, good yields, and the absence of harmful by-products. rsc.org

Catalyst-Free Synthesis: The ideal green synthesis would proceed without any catalyst. Several catalyst-free versions for the synthesis of imidazo[1,2-a]pyridines have been developed, often by employing eco-friendly techniques like heating under solvent-free conditions. scielo.brnih.gov For instance, the condensation of 2-aminopyridines with α-halogenocarbonyl compounds can be achieved at room temperature in DMF with a simple base like potassium carbonate, or more cleanly by simply heating the neat reactants. scielo.bracs.orgnih.gov A solvent-free and catalyst-free synthesis of fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework has also been reported via a one-pot Groebke–Blackburn–Bienaymé reaction, proceeding under eco-friendly conditions with good to excellent yields (79–96%). scispace.com

Table 3: Summary of Metal-Free and Catalyst-Free Protocols
Protocol TypeReagents/ConditionsKey AdvantagesReference
Metal-FreeIodine catalysis with H₂O₂; Molecular iodine with microwaveAvoids toxic metal contamination, often uses benign oxidants acs.orgrsc.orgnih.gov
Catalyst-FreeSolvent-free heating; One-pot MCRs without catalystUltimate simplicity, no catalyst cost or removal, high purity scielo.brscispace.com

Chemical Reactivity and Derivatization of 2,3 Dimethylimidazo 1,2 a Pyridine 7 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the 7-position of the imidazo[1,2-a]pyridine (B132010) core is a versatile functional handle for various chemical modifications. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the group can undergo redox transformations, condensation reactions, and olefination reactions.

Redox Transformations of the Carbaldehyde Group

The aldehyde functionality of 2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into different classes of derivatives.

Oxidation: The oxidation of the carbaldehyde to the corresponding carboxylic acid, 2,3-Dimethylimidazo[1,2-a]pyridine-7-carboxylic acid, is a feasible transformation. While specific experimental conditions for this exact substrate are not extensively documented in readily available literature, standard oxidizing agents used for the conversion of aromatic aldehydes to carboxylic acids can be employed. These include reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants such as silver(I) oxide (Ag2O). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. The commercial availability of 2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid further supports the viability of this oxidative transformation.

Reduction: Conversely, the carbaldehyde group can be reduced to a primary alcohol, (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is generally preferred for its selectivity and safer handling, often carried out in alcoholic solvents like methanol (B129727) or ethanol. For less reactive aldehydes or when a more potent reducing agent is required, lithium aluminum hydride in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be utilized, followed by an aqueous workup.

Table 1: Redox Transformations of this compound

Transformation Product Typical Reagents
Oxidation 2,3-Dimethylimidazo[1,2-a]pyridine-7-carboxylic acid KMnO4, Jones Reagent, Ag2O
Reduction (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanol NaBH4, LiAlH4

Nucleophilic Addition Reactions to the Carbonyl

The electrophilic carbon of the carbaldehyde group is a prime target for nucleophilic attack, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

A classic example is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN). This reaction is typically base-catalyzed, where the cyanide ion (CN-) acts as the nucleophile. The resulting cyanohydrin can be a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Another important nucleophilic addition is the formation of acetals. In the presence of an alcohol and an acid catalyst, the aldehyde can react to form a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal. This reaction is often used to protect the aldehyde group during reactions targeting other parts of the molecule. The formation of cyclic acetals, using diols like ethylene (B1197577) glycol, is particularly common due to their increased stability.

Condensation Reactions, Including Knoevenagel and Claisen-Schmidt Condensations

Condensation reactions provide a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecules from this compound.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine, and results in the formation of a new carbon-carbon double bond. For instance, the reaction with malononitrile would yield (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methylenemalononitrile. These reactions are often efficient and can sometimes proceed even without a catalyst in suitable solvent systems.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound. In the context of this compound, it would react with a ketone, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. This reaction proceeds through an aldol (B89426) addition followed by dehydration to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative in the case of acetophenone. These condensation reactions are valuable for extending the conjugation of the aromatic system and for the synthesis of biologically active compounds.

Table 2: Condensation Reactions of this compound

Reaction Type Reactant Product Type
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile) α,β-Unsaturated Dinitrile
Claisen-Schmidt Condensation Ketone (e.g., Acetophenone) Chalcone Derivative

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental methods for converting aldehydes into alkenes with high control over the position of the double bond.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generated by treating a phosphonate ester with a base. The HWE reaction typically offers several advantages over the traditional Wittig reaction, including the easy removal of the water-soluble phosphate (B84403) byproduct and generally excellent stereoselectivity for the (E)-alkene. wikipedia.orgalfa-chemistry.com The reaction of this compound with a suitable phosphonate ester under basic conditions would lead to the formation of a 7-vinyl-substituted 2,3-dimethylimidazo[1,2-a]pyridine (B1604634) derivative.

Organometallic Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would result in the formation of a secondary alcohol after an acidic workup. For example, treatment with methylmagnesium bromide would yield 1-(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)ethanol. These reactions are a cornerstone of synthetic organic chemistry for the construction of carbon-carbon bonds and the elaboration of functional groups.

Reactions on the Imidazo[1,2-a]pyridine Ring System

The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is influenced by the electronic effects of the existing substituents (the two methyl groups and the aldehyde group) and the inherent reactivity of the heterocyclic core.

Nucleophilic aromatic substitution on the imidazo[1,2-a]pyridine ring is also possible, particularly if a good leaving group is present. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the bridgehead nitrogen, facilitates nucleophilic attack, especially at the positions ortho and para to the nitrogen atom (C-5 and C-7). In the case of this compound, the presence of the aldehyde group at C-7 would further activate this position towards nucleophilic attack, should a suitable leaving group be present or be introduced.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For the parent imidazo[1,2-a]pyridine scaffold, these reactions occur with high regioselectivity at the C3 position of the electron-rich five-membered imidazole (B134444) ring. The stability of the Wheland intermediate, which maintains the aromatic sextet of the six-membered pyridine ring, drives this preference. stackexchange.com

However, in this compound, the C3 position is blocked by a methyl group. Consequently, any electrophilic attack must target either the C2 position or the pyridine ring. The C2 position is also substituted, leaving the pyridine portion of the bicycle as the only available site for substitution.

The pyridine ring is intrinsically deactivated towards electrophilic attack compared to benzene, a result of the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com This deactivation is further intensified in the target molecule by the presence of the strongly deactivating, meta-directing carbaldehyde group at the C7 position. Conversely, the methyl groups at C2 and C3 exert an activating, electron-donating inductive effect on the entire ring system. The regiochemical outcome of an EAS reaction is therefore a balance of these competing electronic effects.

Influence of the C7-carbaldehyde group: This group deactivates the pyridine ring and would direct an incoming electrophile to the positions meta to it, namely C5 and C9 (the bridgehead carbon, which is not susceptible to substitution).

Considering these factors, electrophilic substitution on this compound is predicted to be challenging, requiring forcing conditions. If successful, the substitution would most likely occur at the C5 position, which is meta to the C7-aldehyde and activated by the fused imidazole ring. Halogenation reactions, for instance, have been shown to proceed regioselectively on the imidazo[1,2-a]pyridine core, and while C3 is the primary site for unsubstituted variants, substitution on the pyridine ring is feasible. rsc.orgnih.govresearchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems. nih.gov This pathway typically requires two main features on the aromatic ring: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group.

The subject compound, this compound, does not possess an innate leaving group. Therefore, it is not primed for direct SNAr reactions. However, if the molecule were to be first functionalized with a halogen on the pyridine ring (e.g., at the C5 or C8 position via electrophilic halogenation or other synthetic methods), it would become a viable substrate for SNAr.

The C7-carbaldehyde group, being strongly electron-withdrawing, would significantly activate the pyridine ring for a hypothetical SNAr reaction. For example, a leaving group at the C5 or C8 position would be ortho or para, respectively, to the electron-withdrawing nitrogen atom (N4) and would be further activated by the C7-aldehyde. Research has demonstrated that 5-fluoroimidazo[1,2-a]pyridines can undergo intramolecular SNAr reactions, confirming the viability of this pathway on the pyridine ring when a suitable leaving group is present. researchgate.net

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. Reactions like the Suzuki-Miyaura and Heck couplings are widely used to functionalize heteroaromatic cores, including imidazo[1,2-a]pyridines. masterorganicchemistry.com

Similar to SNAr reactions, the successful application of standard Suzuki or Heck protocols to this compound would necessitate its prior conversion into a derivative bearing a halide or triflate group. Halogenation of the pyridine ring at the C5, C6, or C8 positions would furnish suitable substrates for these coupling reactions. For instance, a 5-bromo derivative could be coupled with a variety of boronic acids (Suzuki reaction) or alkenes (Heck reaction) to introduce new carbon-based substituents. nih.govresearchgate.netresearchgate.netchemrxiv.org

An alternative, more direct approach is the transition metal-catalyzed C-H activation/arylation. This strategy bypasses the need for pre-functionalization with a leaving group. For imidazo[1,2-a]pyridines, direct C-H arylation is most commonly observed at the C3 position. nih.govresearchgate.netresearchgate.net Since this site is blocked in the target molecule, C-H activation would need to occur on the pyridine ring. While less common, directed C-H functionalization at the C5 position of the imidazo[1,2-a]pyridine skeleton has been achieved using a directing group at a different position on the ring. rsc.orgdocumentsdelivered.com This suggests that, with an appropriate catalytic system, direct coupling at the C5 or C8 positions of this compound could be a feasible, albeit challenging, synthetic route.

Reaction TypeRequired ModificationPotential Reaction Site(s)Coupling PartnerProduct Type
Suzuki-Miyaura CouplingHalogenation (e.g., Bromination)C5, C6, C8Aryl/Heteroaryl Boronic AcidAryl-substituted derivative
Heck CouplingHalogenation (e.g., Bromination)C5, C6, C8AlkeneAlkenyl-substituted derivative
Direct C-H ArylationNone (Catalyst-dependent)C5, C8Aryl HalideAryl-substituted derivative

Functional Group Interconversions on Existing Ring Substituents

The substituents on the this compound ring offer multiple avenues for derivatization through functional group interconversion. The aldehyde at the C7 position is the most chemically versatile handle for such transformations.

Oxidation: The carbaldehyde group can be readily oxidized to a carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate, Jones reagent, or through more selective biocatalytic methods. nih.gov This reaction yields 2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid, a key intermediate for the synthesis of amides and esters.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), affording (2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanol. This alcohol can be further functionalized, for example, by conversion to a halide or ether.

Condensation Reactions: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

Claisen-Schmidt/Knoevenagel Condensation: Reaction with compounds containing an active methylene group, such as acetophenones, malonates, or malononitrile, under basic or acidic conditions leads to the formation of α,β-unsaturated carbonyl or cyano derivatives. This is a common strategy for synthesizing chalcone-like structures from heterocyclic aldehydes. scirp.org

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides the corresponding secondary or tertiary amines.

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the C=O bond into a C=C bond, providing access to a wide range of vinyl-substituted imidazo[1,2-a]pyridines.

Imine and Hydrazone Formation: Condensation with primary amines or hydrazines yields imines (Schiff bases) and hydrazones, respectively. These derivatives can be valuable synthons for further transformations. researchgate.net

The methyl groups at C2 and C3 are significantly less reactive than the aldehyde. While functionalization via radical mechanisms or oxidation under harsh conditions is theoretically possible, reactions involving the aldehyde group are far more common and synthetically useful.

TransformationReagent(s)Product Functional GroupProduct Name
OxidationKMnO₄ or Aldehyde DehydrogenaseCarboxylic Acid2,3-Dimethylimidazo[1,2-a]pyridine-7-carboxylic acid
ReductionNaBH₄Primary Alcohol(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanol
Claisen-Schmidt CondensationSubstituted Acetophenone, Baseα,β-Unsaturated Ketone (Chalcone)(E)-1-Aryl-3-(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)prop-2-en-1-one
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base)N-((2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methylene)alkanamine
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene7-(alkenyl)-2,3-Dimethylimidazo[1,2-a]pyridine

Synthesis and Characterization of Novel 2,3-Dimethylimidazo[1,2-a]pyridine Derivatives

The utility of this compound as a building block is demonstrated by its conversion into a diverse array of more complex molecules. The reactions primarily leverage the reactivity of the C7-carbaldehyde group, as detailed in the previous section. These transformations allow for the systematic modification of the scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

A prominent synthetic route involves the base-catalyzed Claisen-Schmidt condensation with various substituted acetophenones. scirp.org This reaction typically proceeds by treating a mixture of the aldehyde and a ketone with a base such as sodium hydroxide in an alcoholic solvent. The resulting products are α,β-unsaturated ketones, often referred to as chalcones or enones, which are themselves versatile intermediates for further reactions like Michael additions or cyclizations.

Another important class of derivatives is formed through condensation with nitrogen nucleophiles. For example, reaction with various hydrazides can lead to the formation of hydrazones, which can be further cyclized to generate new heterocyclic systems fused to the imidazo[1,2-a]pyridine core. researchgate.net Similarly, multicomponent reactions, such as the aza-Friedel-Crafts reaction, can utilize the aldehyde to introduce complex aminoalkyl substituents onto other nucleophilic aromatic systems, although in the case of imidazo[1,2-a]pyridines, the C3 position is the typical site of reaction. mdpi.comnih.gov

The characterization of these novel derivatives relies on standard spectroscopic techniques.

¹H NMR Spectroscopy: The formation of a derivative from the aldehyde is readily confirmed by the disappearance of the characteristic aldehyde proton signal (typically δ 9-10 ppm) and the appearance of new signals corresponding to the added functionality. For instance, in a Claisen-Schmidt product, new vinylic proton signals (δ 6-8 ppm) with characteristic coupling constants for the trans geometry would be observed.

¹³C NMR Spectroscopy: The aldehyde carbon signal (typically δ 180-190 ppm) disappears and is replaced by signals corresponding to the new functional group (e.g., alkene carbons, imine carbon).

Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the successful incorporation of the new substituent.

Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) would be absent in the product and replaced by new characteristic peaks, such as the C=C and C=O stretches of an enone.

Derivative TypeSynthetic MethodKey Characterization Features
Chalcone/EnoneClaisen-Schmidt Condensation¹H NMR: Appearance of coupled vinylic protons (δ 6-8 ppm). ¹³C NMR: Signals for α,β-unsaturated ketone. IR: C=O stretch (~1660 cm⁻¹).
Imine (Schiff Base)Condensation with Primary Amine¹H NMR: Disappearance of aldehyde proton, appearance of imine proton (CH=N, δ 8-9 ppm). ¹³C NMR: Imine carbon signal (δ 150-165 ppm).
HydrazoneCondensation with Hydrazine/Hydrazide¹H NMR: Disappearance of aldehyde proton, appearance of imine proton (CH=N) and N-H proton.
AlcoholReduction (e.g., with NaBH₄)¹H NMR: Disappearance of aldehyde proton, appearance of CH₂ signal (~δ 4.5 ppm) and OH proton. IR: Broad O-H stretch (~3300 cm⁻¹).
Carboxylic AcidOxidation (e.g., with KMnO₄)¹H NMR: Disappearance of aldehyde proton. IR: Very broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹).

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

¹H and ¹³C NMR spectroscopy would be the primary tools for determining the carbon-hydrogen framework of the molecule.

¹H NMR: Would be used to identify the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the two methyl groups, the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, and the aldehyde proton.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the two methyl carbons, the carbons of the fused ring system, and the carbonyl carbon of the aldehyde group.

2D-NMR Techniques: Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the precise connectivity between protons and carbons, confirming the substitution pattern of the dimethyl and carbaldehyde groups on the imidazo[1,2-a]pyridine (B132010) core.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

These vibrational spectroscopy techniques would be used to identify the functional groups present in the molecule.

IR Spectroscopy: Would be expected to show a characteristic strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. Other bands would correspond to C-H stretching and bending vibrations of the methyl and aromatic groups, as well as C=N and C=C stretching vibrations of the heterocyclic ring system.

Raman Spectroscopy: Would provide complementary information to the IR spectrum, particularly for non-polar bonds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

MS and HRMS are crucial for determining the molecular weight and elemental formula of the compound.

Mass Spectrometry (MS): Would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₀N₂O for this compound).

Elemental Composition Analysis

Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and nitrogen in the sample, which would be compared with the theoretical values calculated from the chemical formula to confirm the purity of the compound.

Structure Activity Relationship Sar Investigations of 2,3 Dimethylimidazo 1,2 a Pyridine 7 Carbaldehyde Analogs

Analysis of Structural Modulations and Their Influence on Observed Molecular Interactions

SAR studies on imidazo[1,2-a]pyridine (B132010) analogs have revealed that modifications at nearly every position of the bicyclic system can significantly impact biological activity by altering interactions with target proteins.

Position 2: The substituent at the C2 position is critical for the activity of many analogs. For instance, in a series of antagonists for the Neuropeptide S receptor, the presence of a 2-methyl group was found to be important; its removal led to a 3 to 25-fold reduction in activity. nih.gov This suggests the methyl group may be involved in a key hydrophobic interaction within the receptor's binding pocket or may be crucial for maintaining the optimal conformation of the ligand.

Position 3: The C3 position is a frequent site for modification. In the development of antitubercular agents, attaching bulky and lipophilic biaryl ethers to the 3-carboxamide moiety resulted in compounds with potent, nanomolar-range activity. rsc.org Conversely, replacing the extended amide side chain with various substituted aryl or heteroaryl rings also produced analogs with promising activity against Mtb, although often accompanied by significant cytotoxicity. rsc.org This highlights a common challenge in drug design where modifications that enhance potency can also introduce off-target effects.

Positions 5, 7, and 8: Modifications on the pyridine (B92270) ring are also pivotal. In the design of antitubulin agents, two series of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives were synthesized. nih.gov SAR analysis of these compounds demonstrated that the nature and substitution pattern of the aryl groups at C5 and C7 were critical for cytotoxicity against various cancer cell lines, leading to the discovery of leads with double-digit nanomolar potency. nih.gov

Position 6: The C6 position has been shown to be a key site for modulating activity against Rab geranylgeranyl transferase (RGGT). nih.gov A study of analogs with diverse substituents at this position found that inhibitory activity was sensitive to the group's properties. For instance, a clear trend was observed for halogen substituents, where the inhibitory activity decreased as the size of the halogen increased (Cl > Br > I). nih.gov This suggests that the size of the substituent at C6 is a limiting factor for effective binding to the enzyme.

These findings underscore the importance of systematic structural modification to probe the steric, electronic, and hydrophobic requirements of the target's binding site, thereby guiding the design of more potent and selective molecules.

Position of ModificationStructural ChangeObserved Influence on Biological ActivityReference
C2Removal of methyl group3 to 25-fold reduction in antagonistic activity at the Neuropeptide S receptor. nih.gov
C3Addition of bulky, lipophilic biaryl ethers to a carboxamideResulted in potent antitubercular agents with nanomolar activity. rsc.org
C6Introduction of halogens (Cl, Br, I)Inhibited Rab geranylgeranyl transferase; activity decreased with increasing halogen size. nih.gov
C5 and C7Introduction of various aryl groupsCrucial for potent antitubulin activity in cancer cell lines. nih.gov

Impact of Substituent Effects on Chemical Reactivity and Selectivity

For example, studies on the C-H functionalization of the imidazo[1,2-a]pyridine scaffold have shown that the reaction tolerates a wide variety of substituents on a C2-phenyl ring, including both EDGs (methyl, methoxyl) and EWGs (fluoro, chloro, bromo, trifluoromethyl, methylsulfonyl). nih.gov This indicates that while these groups alter the electron density of the molecule, the core remains sufficiently reactive for these synthetic transformations.

The influence of substituents is also evident in the photophysical properties of these compounds. In a series of V-shaped bis-imidazo[1,2-a]pyridine fluorophores, the electronic character of peripheral substituents was shown to modulate the nature of the emitting excited state, shifting it from a pure π-π* transition to one with intramolecular charge transfer (ICT) character. nih.gov Similarly, theoretical studies on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine dyes investigated a range of substituents (e.g., -OMe, -OH as EDGs; -CN, -NO₂, -CF₃ as EWGs) and their impact on the excited-state intramolecular proton transfer (ESIPT) process. tandfonline.com These electronic perturbations directly affect properties like absorption and emission wavelengths, which can be critical for applications in cellular imaging or as fluorescent probes.

From a medicinal chemistry perspective, these electronic effects can fine-tune the pKa of the nitrogen atoms or the hydrogen-bonding potential of nearby functional groups, thereby altering the strength and nature of interactions with a biological target and influencing selectivity.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques are indispensable tools in modern drug discovery, providing deep insights into the SAR of compounds like 2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde analogs. These methods allow for the prediction of molecular properties and interactions, guiding the rational design of new derivatives. openpharmaceuticalsciencesjournal.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction via a scoring function. acs.org This technique is widely used in SAR studies of imidazo[1,2-a]pyridine derivatives to rationalize observed biological activities and predict the activity of novel designs.

For instance, docking studies of novel imidazo[1,2-a]pyridine derivatives designed as anticancer agents were performed against oxidoreductase, a key enzyme in breast cancer. asianpubs.orgresearchgate.net One of the most active compounds exhibited a high binding energy (-9.207 kcal/mol) and was predicted to form key interactions with amino acid residues His 222, Tyr 216, and Lys 270 in the active site. asianpubs.orgresearchgate.net In another study, imidazo[1,2-a]pyridine hybrids were docked into the active site of human Leukotriene A4 Hydrolase (LTA4H). chemmethod.com The compound with the highest antioxidant activity also showed the strongest binding affinity in simulations (S score of -11.237 Kcal/mol), reinforcing the correlation between computational predictions and experimental results. chemmethod.com Furthermore, docking has been used to understand how antitubulin agents based on this scaffold bind to the colchicine (B1669291) site of tubulin, with the computational binding poses conforming to the observed SAR data. nih.gov

Compound SeriesProtein TargetPredicted Binding Affinity/ScoreKey Predicted InteractionsReference
Novel imidazo[1,2-a]pyridine derivativesOxidoreductase (Breast Cancer)-9.207 kcal/mol (for most active compound)Interactions with His 222, Tyr 216, Lys 270 asianpubs.orgresearchgate.net
Imidazo[1,2-a]pyridine hybrids (HB1-HB10)Human LTA4H-11.237 Kcal/mol (for compound HB7)Interaction with key amino acid residues in the active site. chemmethod.com
5,7-diarylimidazo[1,2-a]pyridine derivativesTubulin (Colchicine site)Not specifiedBinding mode similar to known colchicine-site binders like Crolibulin. nih.gov
Imidazo[1,2-a]pyridin-3-yl derivativesMultiple (hFPPS, PDE3B, GABAa, CXCR4)Not specifiedUsed to predict selectivity and binding affinity against a panel of targets. acs.org

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of molecules. nih.gov These methods are used to calculate properties that govern molecular interactions and reactivity, offering a theoretical basis for observed SAR. acs.orgsemanticscholar.org

Key properties calculated for imidazo[1,2-a]pyridine analogs include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.orgnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target.

Reactivity Descriptors: DFT calculations can yield global and local chemical reactivity parameters. acs.org For example, the electrophilicity index (ω) measures the energy change when a molecule accepts electrons, while the electronic chemical potential (μ) describes the tendency of electrons to escape from the system. acs.org These descriptors help quantify and predict the chemical behavior of different analogs.

By correlating these calculated electronic properties with the biological activities of a series of compounds, researchers can gain a deeper understanding of the electronic requirements for optimal ligand-receptor interactions.

Pharmacophore modeling is a powerful ligand-based drug design strategy. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. openpharmaceuticalsciencesjournal.com

This approach has been successfully applied to imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs with antimycobacterial activity. openpharmaceuticalsciencesjournal.com By analyzing a set of active and inactive compounds, a common pharmacophore hypothesis was generated. The resulting model consisted of five features: two hydrophobic groups, two aromatic rings, and one positively ionizable feature (HHPRR). openpharmaceuticalsciencesjournal.com

Such a model serves multiple purposes in drug design:

Ligand Design and Optimization: It acts as a template to guide the design of new analogs, ensuring they contain the key features required for activity while allowing for modifications in other regions to improve properties like solubility or metabolic stability.

Virtual Screening: The pharmacophore can be used as a 3D query to rapidly screen large databases of chemical compounds to identify novel molecules that fit the model and are therefore potential new hits.

The development of a validated pharmacophore model provides a clear, actionable roadmap for medicinal chemists to optimize a lead series and discover novel, potent compounds. nih.govillinois.edu

Advanced Applications and Emerging Research Frontiers

Utilization as Versatile Synthetic Building Blocks and Chemical Intermediates

The true value of 2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde in synthetic chemistry lies in the reactivity of its aldehyde functional group. This group serves as a versatile handle for constructing more complex molecular architectures. The imidazo[1,2-a]pyridine (B132010) scaffold itself is a privileged structure in drug discovery, and the ability to elaborate upon it via the C-7 carbaldehyde is of great synthetic utility. researchgate.netnih.gov

The aldehyde allows for a wide array of chemical transformations, including:

Condensation Reactions: Similar to other carbaldehyde derivatives of this scaffold, it can readily undergo reactions like the Claisen-Schmidt condensation with ketones to form α,β-unsaturated carbonyl compounds, which are themselves important synthetic intermediates. scirp.org

Reductive Amination: It can react with primary and secondary amines to form imines (Schiff bases), which can then be reduced to yield substituted amine derivatives, a common pathway in the synthesis of biologically active compounds.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. These transformations open up further synthetic possibilities, such as ester or ether formation, allowing the core structure to be linked to other molecules or polymer backbones.

Wittig and Related Reactions: The aldehyde group is a prime substrate for Wittig-type reactions, enabling the formation of carbon-carbon double bonds and the extension of the molecule's conjugated system, a key strategy in the development of dyes and optoelectronic materials.

This synthetic flexibility makes this compound a valuable intermediate for creating libraries of novel compounds for biological screening and materials science research. bio-conferences.orgrsc.org

Applications in Materials Science, Including Optoelectronic and Polymer Systems

The inherent photophysical properties of the imidazo[1,2-a]pyridine core make it an attractive candidate for applications in materials science, particularly in optoelectronics. researchgate.netrsc.org Compounds from this class often exhibit strong fluorescence and some can display excited-state intramolecular proton transfer (ESIPT), a property useful in designing materials for organic light-emitting diodes (OLEDs), chemical sensors, and imaging agents. rsc.org

The structure of this compound is well-suited for these applications. The fused aromatic rings provide a rigid and planar chromophore, while the electron-donating methyl groups and the electron-withdrawing carbaldehyde group can modulate the electronic structure and thus the absorption and emission properties. By chemically modifying the aldehyde group, researchers can fine-tune these properties or incorporate the molecule into larger systems:

Fluorescent Dyes: Derivatives can be synthesized to function as highly efficient and stable fluorescent dyes for various imaging and labeling applications.

Optoelectronic Devices: The compound can serve as a precursor for materials used in OLEDs, where its derivatives could function as emitters or host materials.

Coordination Polymers: The nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings, along with potential modification of the aldehyde group into a chelating ligand, allow for the formation of coordination polymers with metal ions. These materials have potential applications in areas such as catalysis, gas storage, and chemical sensing. mdpi.com

The ability to integrate this scaffold into polymer systems, either as a pendant group or as part of the main chain via the reactive aldehyde, offers a pathway to creating new functional polymers with tailored optical and electronic properties. mdpi.com

Exploration as Chemical Sensors and Molecular Probes

A significant and rapidly growing area of research for imidazo[1,2-a]pyridine derivatives is their use as fluorescent chemical sensors and molecular probes. researchgate.net The general design principle involves coupling the imidazo[1,2-a]pyridine fluorophore to a specific recognition unit (a receptor) that can selectively bind to a target analyte. This binding event triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal, such as an increase ('turn-on') or decrease ('turn-off') in fluorescence intensity. rsc.orgrsc.org

This compound is an ideal starting point for such probes. The aldehyde group can be readily converted into a receptor for various analytes:

Metal Ions: By forming a Schiff base with an appropriate amine, a chelating site for specific metal ions like Fe³⁺ or Hg²⁺ can be created. rsc.orgrsc.org

Anions: Receptors for anions can be designed that interact via hydrogen bonding, with the binding event modulating the electronic nature of the attached imidazo[1,2-a]pyridine core.

Biomolecules: The aldehyde can be used to link the fluorophore to molecules that can recognize specific biological targets.

Nerve Agents: Derivatives containing oxime or hydroxyl functional groups have been developed for the selective detection of nerve agent simulants. nih.gov

The high sensitivity and selectivity of such probes make them valuable tools for environmental monitoring, clinical diagnostics, and cellular imaging.

Theoretical Predictions and Rational Design Principles for Novel Imidazo[1,2-a]pyridine Architectures

Modern chemical research heavily relies on computational methods to guide the synthesis and development of new functional molecules. Theoretical tools, particularly Density Functional Theory (DFT), are instrumental in understanding and predicting the properties of imidazo[1,2-a]pyridine derivatives. nih.govacs.org These computational studies provide deep insights into structure-property relationships, enabling the rational design of novel molecular architectures before committing to potentially complex and resource-intensive laboratory synthesis. researchgate.netresearchgate.net

For a molecule like this compound, theoretical predictions can elucidate:

Electronic Structure: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help predict the electronic and optical properties, such as absorption and emission wavelengths.

Molecular Geometry: DFT can determine the most stable conformation of the molecule, including the planarity of the ring system and the orientation of substituents. researchgate.net

Reactivity: Molecular electrostatic potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites of electrophilic and nucleophilic attack. This is crucial for planning synthetic modifications. nih.gov

Binding Interactions: In the context of designing drugs or sensors, molecular docking simulations can predict how a derivative might bind to a biological target or analyte, guiding the design of more potent or selective molecules. acs.orgresearchgate.net

By using these predictive models, researchers can systematically screen virtual libraries of derivatives, modifying substituents on the imidazo[1,2-a]pyridine core to optimize for specific functions, such as shifting fluorescence to a desired wavelength or improving binding affinity to a protein.

Interdisciplinary Research Synergies and Collaborative Opportunities

The journey of a molecule like this compound from a simple building block to a high-value technological or medical product exemplifies the necessity of interdisciplinary collaboration. The development and application of this and related compounds create a synergistic nexus between multiple scientific fields:

Organic and Medicinal Chemistry: Synthetic chemists devise new, efficient routes to synthesize the core molecule and its derivatives, while medicinal chemists design and create analogues with potential therapeutic activity. bio-conferences.orgnih.gov

Computational and Theoretical Chemistry: Computational chemists provide the theoretical framework to predict molecular properties and guide synthetic efforts, reducing trial-and-error in the lab. nih.govresearchgate.net

Materials Science and Engineering: Materials scientists explore how to incorporate these molecules into devices like OLEDs, sensors, or functional polymers, focusing on device fabrication and performance. rsc.org

Biochemistry and Cell Biology: Biologists and biochemists are essential for evaluating the performance of these molecules in real-world applications, such as testing the efficacy of a new drug in cell cultures or using a fluorescent probe for cellular imaging. rsc.org

This collaborative ecosystem is crucial for innovation. For instance, the development of a new anticancer agent based on this scaffold would involve chemists for synthesis, computational modelers for design, and biologists for in vitro and in vivo testing. nih.gov Similarly, creating a new environmental sensor requires expertise in synthesis, materials science for device fabrication, and analytical chemistry for performance validation. The potential of this compound can only be fully realized through such cooperative efforts that bridge fundamental science with practical application.

Conclusion and Future Perspectives

Synthesis of Key Research Achievements and Contributions

The primary achievement surrounding the imidazo[1,2-a]pyridine (B132010) scaffold is its validation as a versatile pharmacophore with a wide spectrum of biological activities. nih.gov Derivatives have been successfully developed and investigated as antituberculosis, anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnanobioletters.comnih.gov

Notably, derivatives with a 2,7-dimethyl substitution pattern, closely related to the subject compound, have shown significant promise. For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent in vitro activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgacs.org These findings highlight the potential of the 2,7-dimethyl core in developing new therapeutics.

The key contribution of 2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde, once synthesized and characterized, would be its role as a crucial chemical intermediate. The carbaldehyde group at the C-7 position is a versatile functional handle, enabling a wide array of chemical transformations. This would allow for the creation of diverse libraries of novel compounds through reactions such as reductive amination, Wittig reactions, and condensations, thereby expanding the chemical space for drug discovery based on the imidazo[1,2-a]pyridine scaffold. For example, other imidazo[1,2-a]pyridine-3-carbaldehydes have been used to synthesize chalcone (B49325) derivatives with potential anticandida activity. scirp.org

Identification of Current Challenges and Knowledge Gaps

The most significant knowledge gap is the near-complete absence of published research specifically on this compound. Its synthesis, characterization, and biological activities have not been reported, making any discussion of its properties speculative.

A major synthetic challenge lies in the regioselective functionalization of the imidazo[1,2-a]pyridine ring. The C-3 position is the most nucleophilic and is typically the primary site for electrophilic substitution, such as in the Vilsmeier-Haack reaction used to introduce a carbaldehyde group. nih.govresearchgate.net Therefore, developing a synthetic route that selectively introduces a carbaldehyde at the C-7 position of the 2,3-dimethylimidazo[1,2-a]pyridine (B1604634) core presents a significant hurdle. Overcoming this would require innovative synthetic strategies, potentially involving directed metalation or the use of pre-functionalized starting materials.

Furthermore, the structure-activity relationships (SAR) for substitutions at the 7-position of the 2,3-dimethylimidazo[1,2-a]pyridine scaffold are not well understood. Without data on the target compound, it is difficult to predict how the 7-carbaldehyde group would influence biological activity compared to the well-studied 3-carboxamide derivatives.

Prognosis for Future Research Directions and Potential Innovations

Future research on this compound should be strategically focused, building upon the knowledge of the parent scaffold.

Key future research directions would include:

Development of Synthetic Methodologies: The initial and most critical step will be the design and optimization of a reliable and efficient synthetic route to produce this compound in good yield.

Biological Screening: Once synthesized, the compound should be screened against a variety of biological targets. Based on the activities of related compounds, primary screening efforts should focus on:

Antituberculosis Activity: Evaluation against drug-sensitive and drug-resistant strains of M. tuberculosis. rsc.org

Anticancer Activity: Screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. nanobioletters.comnih.gov

Anti-inflammatory and COX Inhibition: Assessing its potential to inhibit cyclooxygenase (COX) enzymes, a known target for some imidazo[1,2-a]pyridine derivatives. researchgate.net

Derivative Library Synthesis: The carbaldehyde functionality should be exploited to synthesize a diverse library of derivatives. This would involve creating imines, oximes, hydrazones, and other analogues to explore the SAR and identify compounds with enhanced potency and favorable pharmacokinetic properties.

Materials Science Applications: Beyond medicinal chemistry, imidazo[1,2-a]pyridine derivatives have applications in materials science, for example as fluorescent materials. royalsocietypublishing.org The electronic properties of this compound could be investigated for potential use in optoelectronic devices.

Potential innovations stemming from this research could include the discovery of a new class of antituberculosis or anticancer agents with a novel mechanism of action or improved resistance profiles. The development of a robust synthetic method for C-7 functionalization could also open up new avenues for the chemical modification of the imidazo[1,2-a]pyridine scaffold for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dimethylimidazo[1,2-a]pyridine-7-carbaldehyde?

The compound can be synthesized via condensation reactions or multicomponent reactions (MCRs). For example, a one-pot two-step reaction involving aldehyde precursors and amines under catalytic conditions (e.g., using iodine or Lewis acids) is effective for imidazo[1,2-a]pyridine scaffolds . Optimization typically involves adjusting reaction parameters such as solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometry of substituents.

Example Protocol :

  • Combine 2-aminopyridine derivatives with α-bromo ketones in ethanol.
  • Add a catalyst (e.g., ZnCl₂) and reflux for 6–12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of this compound validated?

Structural confirmation requires multimodal spectroscopic and crystallographic analysis:

  • 1H/13C NMR : Peaks for the aldehyde proton (~9.8–10.2 ppm) and pyridine/imidazole carbons (δ 110–160 ppm) are diagnostic .
  • X-ray crystallography : Resolves the fused bicyclic system and confirms substituent positions (e.g., methyl groups at C2 and C3) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₁N₂O: 175.0871) .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Prepare stock solutions in DMSO (10 mM) for biological assays .
  • Stability : Store at –20°C under inert atmosphere to prevent aldehyde oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the aldehyde group in this scaffold?

The electron-withdrawing nature of the pyridine ring activates the aldehyde for nucleophilic addition (e.g., Grignard reactions or hydrazine coupling). Substituents at C2 and C3 (methyl groups) sterically hinder reactions at the imidazole ring but stabilize the aldehyde via hyperconjugation. Computational studies (DFT) can model charge distribution and predict reactivity .

Table 1 : Substituent Effects on Aldehyde Reactivity

Substituent PositionElectronic EffectReactivity with Hydrazine
C2 (Methyl)Mildly donatingSlower kinetics
C3 (Methyl)NeutralModerate kinetics
C7 (Aldehyde)Strongly withdrawingFast kinetics

Q. What strategies resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Solutions include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., imidazole ring proton shifts at different temps) .
  • HPLC-MS coupling : Detects trace impurities (e.g., unreacted starting materials) .
  • Comparative crystallography : Cross-validates substituent positions against known analogs .

Q. How can this compound serve as a precursor in medicinal chemistry?

The aldehyde group enables derivatization into hydrazones, Schiff bases, or heterocyclic fused systems. For example:

  • Antimicrobial agents : Couple with thiosemicarbazides to enhance metal-chelating activity .
  • Kinase inhibitors : Introduce sulfonamide groups via condensation reactions .
  • In vivo probes : Radiolabel the aldehyde via reductive amination (e.g., with ¹¹C-methylamine) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Key issues include controlling byproducts from over-alkylation or ring-opening. Mitigation strategies:

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Optimizes variables (catalyst loading, solvent ratio) to maximize yield (>80%) .

Methodological Guidance

Q. How to design a SAR study for this compound derivatives?

  • Core modifications : Vary substituents at C2, C3, and C7.
  • Assay selection : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Data analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values .

Q. What analytical techniques are critical for stability profiling?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity. Monitor via:
  • UPLC-PDA : Quantifies degradation products.
  • LC-QTOF : Identifies oxidative byproducts (e.g., carboxylic acid derivatives) .

Q. How to address low yields in cross-coupling reactions involving this aldehyde?

  • Catalyst screening : Test Pd/Cu systems for Buchwald-Hartwig amination.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.